molecular formula C10H9NO3S B11786127 5-(3-Hydroxybenzyl)thiazolidine-2,4-dione

5-(3-Hydroxybenzyl)thiazolidine-2,4-dione

Cat. No.: B11786127
M. Wt: 223.25 g/mol
InChI Key: GRNUQBDCKXWQLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-Hydroxybenzyl)thiazolidine-2,4-dione is a heterocyclic compound that belongs to the thiazolidinedione class. This compound is characterized by a thiazolidine ring with carbonyl groups at positions 2 and 4, and a benzyl group substituted with a hydroxyl group at the 3-position. Thiazolidinediones are known for their diverse pharmacological activities, including antihyperglycemic, antitumor, anti-inflammatory, and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Hydroxybenzyl)thiazolidine-2,4-dione typically involves the Knoevenagel condensation reaction. This reaction is carried out between thiazolidine-2,4-dione and 3-hydroxybenzaldehyde in the presence of a base such as piperidine or pyridine . The reaction is usually conducted in an organic solvent like ethanol or methanol under reflux conditions for several hours to yield the desired product.

Industrial Production Methods

In industrial settings, the synthesis of thiazolidinedione derivatives can be optimized using environmentally friendly methods. One such method involves the use of deep eutectic solvents, which act as both solvents and catalysts. This approach not only reduces the environmental impact but also enhances the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-(3-Hydroxybenzyl)thiazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl groups in the thiazolidine ring can be reduced to hydroxyl groups.

    Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents.

Major Products Formed

    Oxidation: Formation of 5-(3-Formylbenzyl)thiazolidine-2,4-dione.

    Reduction: Formation of 5-(3-Hydroxybenzyl)thiazolidine-2,4-diol.

    Substitution: Formation of various substituted benzyl derivatives depending on the reagent used.

Scientific Research Applications

5-(3-Hydroxybenzyl)thiazolidine-2,4-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(3-Hydroxybenzyl)thiazolidine-2,4-dione involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of lipoxygenase, an enzyme involved in the metabolism of fatty acids . This inhibition is achieved through the binding of the compound to the active site of the enzyme, thereby preventing the formation of pro-inflammatory mediators.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Hydroxybenzyl)thiazolidine-2,4-dione
  • 5-(3-Methoxybenzyl)thiazolidine-2,4-dione
  • 5-(4-Methoxybenzyl)thiazolidine-2,4-dione

Uniqueness

5-(3-Hydroxybenzyl)thiazolidine-2,4-dione is unique due to the presence of the hydroxyl group at the 3-position of the benzyl ring. This structural feature imparts distinct chemical and biological properties, such as enhanced lipoxygenase inhibition compared to its methoxy-substituted counterparts .

Properties

Molecular Formula

C10H9NO3S

Molecular Weight

223.25 g/mol

IUPAC Name

5-[(3-hydroxyphenyl)methyl]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C10H9NO3S/c12-7-3-1-2-6(4-7)5-8-9(13)11-10(14)15-8/h1-4,8,12H,5H2,(H,11,13,14)

InChI Key

GRNUQBDCKXWQLQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)O)CC2C(=O)NC(=O)S2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.